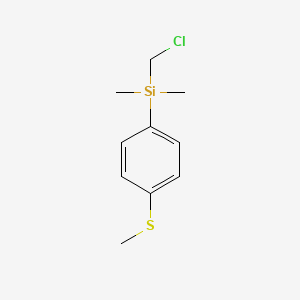
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane is an organosilicon compound with a unique structure that includes a chloromethyl group, two methyl groups, and a 4-methylsulfanylphenyl group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane typically involves the reaction of chloromethyl-dimethylsilane with 4-methylsulfanylphenyl derivatives under specific conditions. One common method includes the use of a Grignard reagent, where 4-methylsulfanylphenylmagnesium bromide reacts with chloromethyl-dimethylsilane in an inert atmosphere to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.
化学反応の分析
Types of Reactions
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the silicon atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium periodate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted silanes with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced silanes with modified functional groups.
科学的研究の応用
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and as a building block for bioactive molecules.
Medicine: Explored for its potential in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane involves its ability to undergo various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the silicon atom. In oxidation reactions, the methylsulfanyl group is targeted, leading to the formation of sulfoxides or sulfones.
類似化合物との比較
Similar Compounds
Chloromethyl-dimethylsilane: Lacks the 4-methylsulfanylphenyl group, making it less versatile in certain applications.
Dimethyl-(4-methylsulfanylphenyl)silane: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
Chloromethyl-dimethyl-(4-methylphenyl)silane: Lacks the sulfanyl group, affecting its oxidation potential.
Uniqueness
Chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane is unique due to the presence of both the chloromethyl and 4-methylsulfanylphenyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
特性
分子式 |
C10H15ClSSi |
|---|---|
分子量 |
230.83 g/mol |
IUPAC名 |
chloromethyl-dimethyl-(4-methylsulfanylphenyl)silane |
InChI |
InChI=1S/C10H15ClSSi/c1-12-9-4-6-10(7-5-9)13(2,3)8-11/h4-7H,8H2,1-3H3 |
InChIキー |
IVLOORSTDBBJML-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCl)C1=CC=C(C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


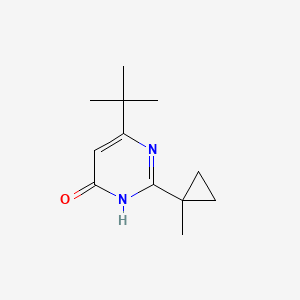
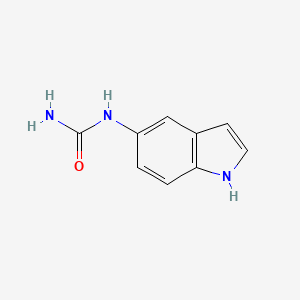
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)

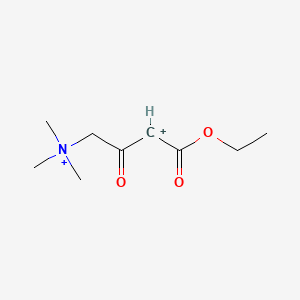
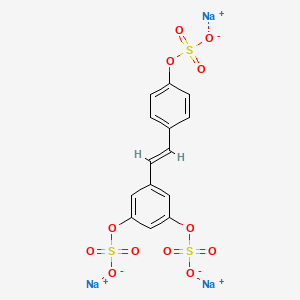

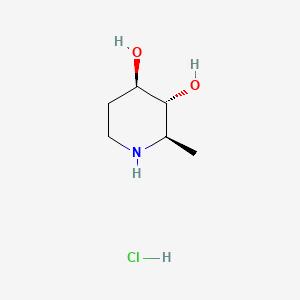

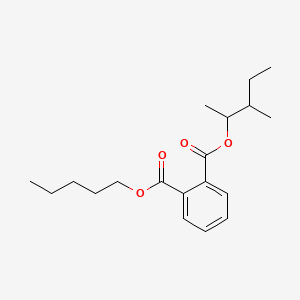
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
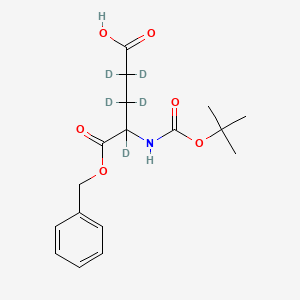
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
